Cyclo(His-Pro)

Übersicht

Beschreibung

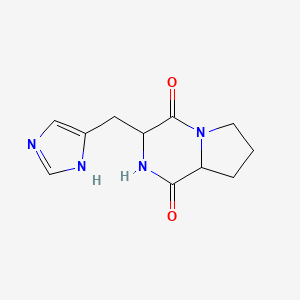

Cyclo(his-pro), also known as cyclo(histidyl-proline), is a cyclic dipeptide formed from the amino acids histidine and proline. This compound is derived from the thyrotropin-releasing hormone (TRH) and is known for its stability and biological activity. Cyclo(his-pro) is found in various protein-rich foods and dietary supplements and has been studied for its potential therapeutic applications, particularly in the management of liver diseases and neurodegenerative disorders .

Wissenschaftliche Forschungsanwendungen

Cyclo(His-Pro) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Cyclo(His-Pro) hat sich bei der Behandlung von Lebererkrankungen, wie nicht-alkoholischer Fettlebererkrankung (NAFLD) und Steatohepatitis, als vielversprechend erwiesen, da es die Lipidansammlung und Entzündung reduziert.

5. Wirkmechanismus

Cyclo(His-Pro) übt seine Wirkung über mehrere Mechanismen aus:

Wirkmechanismus

Target of Action

Cyclo(His-Pro), also known as Cyclo(-His-Pro), primarily targets the Chitinase B in Serratia marcescens . This compound is also known to inhibit NF-κB nuclear accumulation .

Mode of Action

Cyclo(His-Pro) is a cyclic dipeptide that interacts with its targets to exert a variety of biological effects. It can inhibit NF-κB nuclear accumulation, thereby influencing various inflammatory and stress responses .

Biochemical Pathways

Cyclo(His-Pro) is involved in several biochemical pathways. It has been identified as an early mediator of the cellular response via the extracellular signal-regulated kinase (ERK) pathway . It also plays a role in the detoxification of α,β unsaturated carbonyls . The open dipeptides of Cyclo(His-Pro), His-Pro and Pro-His, are particularly effective in this detoxification process .

Pharmacokinetics

Cyclo(His-Pro) is characterized by favorable pharmacokinetic properties. It is stable at physiological pH but can open to yield two symmetric dipeptides, His-Pro and Pro-His, which might be particularly relevant due to the gastric acidic environment . The serum stability of these peptides has been evaluated, showing that Pro-His is characterized by a greater stability than L-carnosine .

Result of Action

The action of Cyclo(His-Pro) results in a variety of molecular and cellular effects. It has been reported to limit overall lipid accumulation, lower systemic inflammation, and prevent hyperglycemia . It also protects neuronal cells from neurotoxic damage by increasing the protective unfolded protein response (UPR), activating the antioxidant response through Nrf2 induction, and downregulating the proinflammatory response through NF-κB inhibition .

Action Environment

The action of Cyclo(His-Pro) can be influenced by environmental factors. For instance, the formation of its open dipeptides, His-Pro and Pro-His, might be particularly relevant from dietary Cyclo(His-Pro) due to the gastric acidic environment . Furthermore, it can cross the blood-brain barrier, indicating that its action, efficacy, and stability can be influenced by the physiological environment of the brain .

Biochemische Analyse

Biochemical Properties

Cyclo(His-Pro) interacts with various enzymes, proteins, and other biomolecules. It is a key substrate of organic cation transporters, which are strongly linked to neuroprotection . The compound can open, yielding two symmetric dipeptides (His-Pro, Pro-His), the formation of which might be particularly relevant due to the gastric acidic environment . The antioxidant and protective properties of Cyclo(His-Pro) have been reported, with the detoxifying activity towards α,β unsaturated carbonyls being particularly noteworthy .

Cellular Effects

Cyclo(His-Pro) has significant effects on various types of cells and cellular processes. It has been shown to limit overall lipid accumulation, lower systemic inflammation, and prevent hyperglycaemia . In addition, it has been found to reduce steatosis and protect against the development of inflammation and fibrosis . Furthermore, Cyclo(His-Pro) has been shown to exert protective effects against stress stimuli in rat pheochromocytoma PC12 cells .

Molecular Mechanism

Cyclo(His-Pro) exerts its effects at the molecular level through various mechanisms. It can affect diverse inflammatory and stress responses by modifying the Nrf2-NF-κB signaling axis . The extracellular signal-regulated kinase (ERK) pathway has been identified as an early mediator of the cellular response to Cyclo(His-Pro) .

Temporal Effects in Laboratory Settings

The effects of Cyclo(His-Pro) change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been shown to have potent hypoglycemic and anti-hyperlipidemic effects .

Dosage Effects in Animal Models

In animal models, the effects of Cyclo(His-Pro) vary with different dosages. For instance, in mouse models of liver disease, treatment with Cyclo(His-Pro) limited overall lipid accumulation, lowered systemic inflammation, and prevented hyperglycaemia .

Metabolic Pathways

Cyclo(His-Pro) is involved in various metabolic pathways. It is derived from the precursor to thyrotropin-releasing hormone (TRH, pGlu-His-Pro). The TRH precursor, called TRH-Gly (pGlu-His-Pro-Gly), is first cleaved by pyroglutamate aminopeptidase, producing His-Pro-Gly, which is then non-enzymatically cyclized to Cyclo(His-Pro) .

Transport and Distribution

Cyclo(His-Pro) is transported and distributed within cells and tissues. It is a key substrate of organic cation transporters, which are strongly linked to neuroprotection . The cyclic dipeptide can also cross the brain-blood-barrier .

Subcellular Localization

It is known to be ubiquitous in the central nervous system , suggesting that it may be localized to various subcellular compartments.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Cyclo(His-Pro) kann durch Hochdruck- und Temperatur-gestützte Cyclisierung von Dipeptid-Methylester-Hydrochlorid in Wasser synthetisiert werden. Die optimalen Bedingungen für diese Synthese umfassen einen Reaktionsdruck von 0,20 MPa, eine Reaktionszeit von 3,5 Stunden, einen Lösungsmittel-pH-Wert von 6,0 und eine Substratkonzentration von 15 mg/mL. Dieses Verfahren liefert Cyclo(His-Pro) mit einer hohen Effizienz von 91,35 % und vermeidet Racemisierung .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann Cyclo(His-Pro) mit ähnlichen Hochdruck- und Temperatur-gestützten Verfahren hergestellt werden. Der Prozess beinhaltet die Verwendung von Ultra-Hochleistungs-Flüssigchromatographie (UPLC) und Elektrospray-Ionisations-Massenspektrometrie (ESI-MS) zur Quantifizierung und Identifizierung des Produkts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyclo(His-Pro) unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist besonders bekannt für seine antioxidativen Eigenschaften und seine Fähigkeit, Carbonylverbindungen durch seine offenen Histidin-haltigen Dipeptide zu quenchen .

Häufige Reagenzien und Bedingungen: Die Verbindung ist bei physiologischem pH-Wert stabil, kann aber unter sauren Bedingungen, wie sie im Magen vorkommen, zu zwei symmetrischen Dipeptiden (Histidin-Prolin und Prolin-Histidin) geöffnet werden . Die antioxidative Aktivität von Cyclo(His-Pro) wird durch das Vorhandensein von sekundären Aminen verstärkt, die die Quenchmechanismen verbessern .

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus den Reaktionen von Cyclo(His-Pro) gebildet werden, gehören seine offenen Dipeptide, Histidin-Prolin und Prolin-Histidin, die eine signifikante antioxidative Aktivität zeigen .

Vergleich Mit ähnlichen Verbindungen

Cyclo(His-Pro) ist unter den cyclischen Dipeptiden einzigartig aufgrund seiner Stabilität und seiner breiten Palette an biologischen Aktivitäten. Ähnliche Verbindungen umfassen:

Cyclo(Gly-Pro): Ein weiteres cyclisches Dipeptid mit antioxidativen Eigenschaften, aber weniger stabil als Cyclo(His-Pro).

Cyclo(Ser-Pro): Bekannt für seine antimikrobielle Aktivität, aber nicht so umfassend untersucht wie Cyclo(His-Pro).

Cyclo(Tyr-Pro): Zeigt neuroprotektive Wirkungen, ähnlich wie Cyclo(His-Pro), aber mit unterschiedlichen molekularen Zielstrukturen.

Cyclo(His-Pro) zeichnet sich durch seine Fähigkeit aus, mehrere biologische Signalwege zu modulieren, und seine potenziellen therapeutischen Anwendungen bei Leber- und neurodegenerativen Erkrankungen .

Eigenschaften

IUPAC Name |

(3S,8aS)-3-(1H-imidazol-5-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKUGCPAQTUSBE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962567 | |

| Record name | Cyclo(L-histidyl-L-proline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53109-32-3 | |

| Record name | Histidylproline diketopiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53109-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(his-pro) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053109323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(his-pro) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclo(L-histidyl-L-proline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1H-imidazol-4-ylmethyl)-, (3S,8aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLO(HIS-PRO) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q10817UXVT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.